molecular formula C13H11N3O3 B7831399 (5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetic acid

(5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetic acid

Cat. No.: B7831399
M. Wt: 257.24 g/mol
InChI Key: REOQJLRDYZWRRM-UHFFFAOYSA-N
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Description

(5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetic acid is a complex organic compound with a unique structure that combines elements of pyridazine and indole

Properties

IUPAC Name

2-(5-methyl-4-oxopyridazino[4,5-b]indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-15-10-5-3-2-4-8(10)9-6-14-16(7-11(17)18)13(19)12(9)15/h2-6H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOQJLRDYZWRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)N(N=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the pyridazine ring through cyclization reactions. The final step involves the addition of the acetic acid moiety under controlled conditions to ensure the correct positioning of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, continuous flow reactors, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A well-known plant hormone with a similar indole structure.

    Pyridazine derivatives: Compounds with a pyridazine ring that exhibit various biological activities.

Uniqueness

What sets (5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetic acid apart is its combined indole and pyridazine structure, which imparts unique chemical and biological properties. This dual-ring system allows for diverse interactions and applications that are not possible with simpler compounds.

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